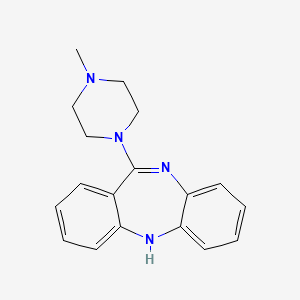
Deschloroclozapine
Cat. No. B1663425
Key on ui cas rn:
1977-07-7
M. Wt: 292.4 g/mol
InChI Key: VQHITFFJBFOMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07214673B2
Procedure details


Combine 5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride (600.0 mg, 2.44 mmol), N-methylpiperazine (1.47 g, 14.65 mmol), N,N-diisopropylethylamine (315.6 mg, 2.44 mmol), DMSO (1.0 ml), and toluene (4.0 ml). Stir and beat the mixture at 110° C. After 21 hours, cool the mixture to ambient temperature and stir it overnight. Dilute the mixture with ethyl acetate and wash the organic layer with 0.1N NaOH and brine. Dry (sodium sulfate) and concentrate the organic layer to residue. Purify the residue on silica gel using dichloromethane/methanol (90:10) to give 319.7 mg (45%) of a tan foam: mp 173° C. –179° C., dec; mass spectrum (ion spray): m/z=293.1 (M+1).
Name
5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride
Quantity
600 mg
Type
reactant
Reaction Step One






Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH:2]1[C:12]2[C:11]([NH2:13])=[N:10][C:9]3[CH:14]=[CH:15][CH:16]=[CH:17][C:8]=3[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:18][N:19]1[CH2:24][CH2:23]N[CH2:21][CH2:20]1.C(N(CC)C(C)C)(C)C.CS(C)=O>C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH3:18][N:19]1[CH2:24][CH2:23][N:13]([C:11]2[C:12]3[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=3[NH:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[N:10]=2)[CH2:21][CH2:20]1 |f:0.1|
|
Inputs


Step One
|
Name
|
5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1=CC=CC=2NC3=C(N=C(C21)N)C=CC=C3
|
Step Two
|
Name
|
|
|
Quantity
|
1.47 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Step Three
|
Name
|
|
|
Quantity
|
315.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 110° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir it overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the organic layer with 0.1N NaOH and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry (sodium sulfate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the organic layer to residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the residue on silica gel
|
Outcomes


Product
Details
Reaction Time |
21 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C=1C2=C(NC3=C(N1)C=CC=C3)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 319.7 mg | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
